![molecular formula C21H18Cl2N2O4 B281948 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B281948.png)
6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid, also known as DCCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and the disruption of protein-protein interactions. 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been shown to bind to the active site of certain enzymes, preventing them from carrying out their normal functions. Additionally, 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been found to disrupt the binding of certain proteins, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. Inflammation is a key component of many diseases, and 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been shown to have anti-inflammatory effects in animal models. Additionally, 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been found to inhibit the growth of various tumor cell lines, suggesting its potential as an anti-cancer agent. In studies on viral infections, 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been shown to have antiviral properties, inhibiting the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid in lab experiments is its potency as an enzyme inhibitor. This makes it a valuable tool for drug discovery and other studies involving enzyme function. Additionally, 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has a well-established synthesis method, making it relatively easy to obtain. However, one limitation of using 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid is its potential toxicity, particularly at high concentrations. Researchers must take care to use appropriate safety measures when working with 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid.
Zukünftige Richtungen
There are many potential future directions for research involving 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid. One area of interest is the development of 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid-based drugs for the treatment of various diseases, including cancer and viral infections. Additionally, further studies on the mechanisms of action of 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid could provide insights into the function of enzymes and proteins in the body. Finally, research on the potential side effects of 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid could help to ensure its safe use in lab experiments and potential therapeutic applications.
Synthesemethoden
The synthesis of 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid involves the reaction of 2,3-dichloroaniline with phosgene to form 2,3-dichloroanilinochloroformate, which is then reacted with 2-aminobenzoyl cyclohexanone to form the final product. This synthesis method has been well-established and is widely used in research labs.
Wissenschaftliche Forschungsanwendungen
6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been used in a variety of scientific research applications, including studies on enzyme inhibition, protein-protein interactions, and cancer research. In enzyme inhibition studies, 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been found to be a potent inhibitor of certain enzymes, making it a valuable tool for drug discovery. In protein-protein interaction studies, 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been used to investigate the binding properties of various proteins, providing insights into the mechanisms of protein function. In cancer research, 6-({2-[(2,3-Dichloroanilino)carbonyl]anilino}carbonyl)-3-cyclohexene-1-carboxylic acid has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit tumor growth in cell culture and animal models.
Eigenschaften
Molekularformel |
C21H18Cl2N2O4 |
|---|---|
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
6-[[2-[(2,3-dichlorophenyl)carbamoyl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C21H18Cl2N2O4/c22-15-9-5-11-17(18(15)23)25-20(27)14-8-3-4-10-16(14)24-19(26)12-6-1-2-7-13(12)21(28)29/h1-5,8-13H,6-7H2,(H,24,26)(H,25,27)(H,28,29) |
InChI-Schlüssel |
AUVJSPNSTYUXKM-UHFFFAOYSA-N |
SMILES |
C1C=CCC(C1C(=O)NC2=CC=CC=C2C(=O)NC3=C(C(=CC=C3)Cl)Cl)C(=O)O |
Kanonische SMILES |
C1C=CCC(C1C(=O)NC2=CC=CC=C2C(=O)NC3=C(C(=CC=C3)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-4-[2-(4-ethylpiperazin-4-ium-1-yl)anilino]-4-oxo-3-phenylbut-2-enoate](/img/structure/B281865.png)
![4-{2-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-3-methyl-4-oxo-2-butenoic acid](/img/structure/B281866.png)
![2-{[4-(4-Propylphenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B281867.png)
![4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B281868.png)
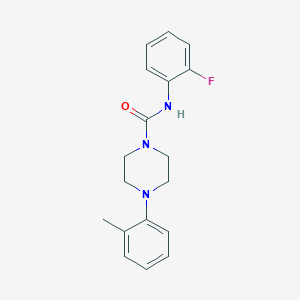
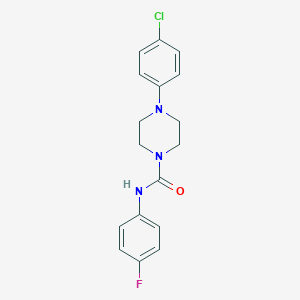
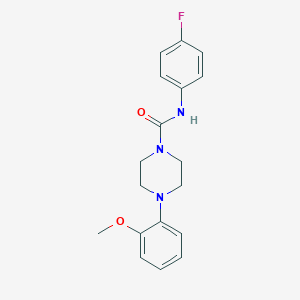


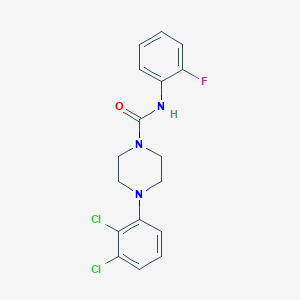
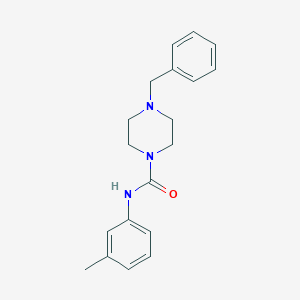
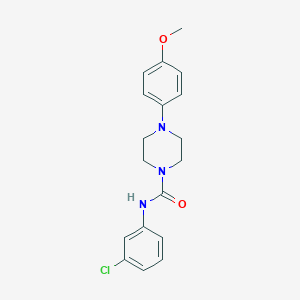
![4-[2-(Hydroxymethyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281890.png)
![4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid](/img/structure/B281892.png)